3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is an organic compound that features both bromine and fluorine substituents on a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.
Bromination and Fluorination: The aromatic ring is brominated and fluorinated using appropriate reagents such as bromine and fluorine sources.
Hydroxypropanoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of halogenated phenyl groups on biological systems. Its derivatives could serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The hydroxypropanoic acid moiety can form hydrogen bonds, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-3-fluorophenyl)propanoic acid: Lacks the hydroxy group, resulting in different chemical properties.
3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid:
3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid: Substitution of fluorine with chlorine changes the compound’s electronic properties.
Uniqueness
3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxypropanoic acid moiety. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8BrFO3 |
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Molecular Weight |
263.06 g/mol |
IUPAC Name |
3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrFO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
QSKUTCRCDOEBKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)F)Br |
Origin of Product |
United States |
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